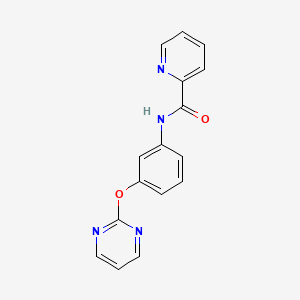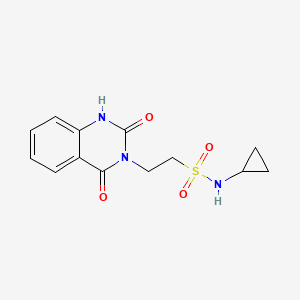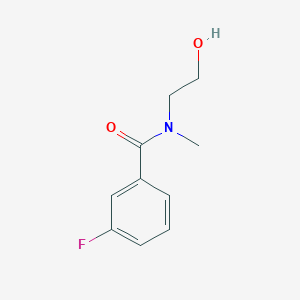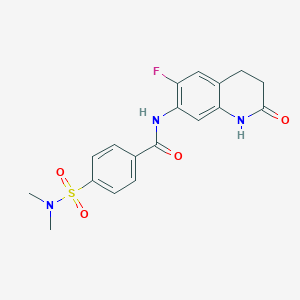![molecular formula C16H19NO3 B7498791 2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)
2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol, commonly known as MPMD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMD is a beta-adrenergic agonist that acts as a selective stimulant of beta-2 adrenergic receptors.
Mécanisme D'action
MPMD acts as a selective stimulant of beta-2 adrenergic receptors, which are primarily found in the smooth muscles of the airways. When MPMD binds to these receptors, it activates a signaling pathway that leads to the relaxation of the smooth muscles, resulting in bronchodilation. MPMD also increases the production of cyclic adenosine monophosphate (cAMP), which further enhances the relaxation of the smooth muscles.
Biochemical and Physiological Effects:
MPMD has several biochemical and physiological effects, including bronchodilation, increased heart rate, and increased metabolic rate. It also increases the production of glycogen in the liver and skeletal muscles, which can be beneficial for athletes. However, MPMD can also lead to side effects such as tremors, palpitations, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
MPMD has several advantages for lab experiments, including its high selectivity for beta-2 adrenergic receptors and its ability to induce bronchodilation. However, its use in lab experiments is limited by its potential side effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for the study of MPMD, including the development of new synthetic methods to improve the purity and yield of the compound. Additionally, further research is needed to investigate the potential therapeutic applications of MPMD in the treatment of respiratory diseases and other conditions. The use of MPMD as a performance-enhancing drug in sports also requires further investigation to determine its safety and efficacy. Finally, the development of new analogs of MPMD with improved selectivity and reduced side effects could lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of MPMD involves the condensation of 4-(2-methoxyphenoxy)benzaldehyde with 2-aminoethanol in the presence of a catalyst. The reaction proceeds via a Schiff base intermediate, which is reduced to yield MPMD. The purity of the synthesized compound can be improved by column chromatography.
Applications De Recherche Scientifique
MPMD has been extensively studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It acts as a bronchodilator, which means that it relaxes the smooth muscles in the airways, allowing for easier breathing. MPMD has also been investigated for its potential use as a performance-enhancing drug in sports.
Propriétés
IUPAC Name |
2-[[4-(2-methoxyphenoxy)phenyl]methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-15-4-2-3-5-16(15)20-14-8-6-13(7-9-14)12-17-10-11-18/h2-9,17-18H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGNJRXBTJFJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)CNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)

![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)



![3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)
![6-oxo-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B7498775.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)
![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)

